REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=1[F:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.C([O-])([O-])=O.[Na+].[Na+]>[Fe].C(O)C>[F:18][C:10]1[CH:11]=[C:12]([NH2:15])[CH:13]=[CH:14][C:9]=1[NH:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
intermediate
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C=C(C=C1)[N+](=O)[O-])F
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
55 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISSOLUTION
|
Details
|
After the reactant was completely dissolved
|
Type
|
TEMPERATURE
|
Details
|
Then, reflux
|
Type
|
CUSTOM
|
Details
|
was continued for five hours until the reaction
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
Then, the mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
CUSTOM
|
Details
|
by rotatory evaporation
|
Type
|
EXTRACTION
|
Details
|
The residual water layer was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the ethyl acetate layer was reversely extracted with 10% diluted hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Thus obtained ethyl acetate layer was rotary evaporated
|
Type
|
CUSTOM
|
Details
|
47 g of dark tan oily substance was obtained with a yield of 89.2%
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)N)NCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |